molecular formula C6H9N5O B12596983 4,6-Diamino-2-methylpyrimidine-5-carboxamide CAS No. 900472-89-1

4,6-Diamino-2-methylpyrimidine-5-carboxamide

Cat. No.: B12596983
CAS No.: 900472-89-1
M. Wt: 167.17 g/mol
InChI Key: VTIFLWWHLBRIFS-UHFFFAOYSA-N
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Description

4,6-Diamino-2-methylpyrimidine-5-carboxamide is a heterocyclic organic compound with the molecular formula C6H9N5O. This compound is part of the pyrimidine family, which is known for its significant role in various biological processes and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Diamino-2-methylpyrimidine-5-carboxamide typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2-amino-4,6-dihydroxypyrimidine, the compound can be synthesized through a series of condensation and cyclization reactions .

Industrial Production Methods: Industrial production of this compound often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions: 4,6-Diamino-2-methylpyrimidine-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction involves replacing one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine derivatives with additional oxygen-containing groups, while reduction may yield more saturated derivatives .

Scientific Research Applications

4,6-Diamino-2-methylpyrimidine-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential role in biological processes and as a potential therapeutic agent.

    Medicine: It has been investigated for its potential use in treating various diseases, including cancer and infectious diseases.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals

Mechanism of Action

The mechanism of action of 4,6-Diamino-2-methylpyrimidine-5-carboxamide involves its interaction with specific molecular targets in the body. This compound can inhibit certain enzymes or receptors, thereby modulating biological pathways. For example, it may inhibit enzymes involved in DNA synthesis, leading to its potential use as an anticancer agent .

Comparison with Similar Compounds

  • 2-Amino-4,6-dihydroxypyrimidine
  • 4,6-Dihydroxy-pyrimidine
  • 2-Chloro-4,6-dimethoxypyrimidine

Comparison: 4,6-Diamino-2-methylpyrimidine-5-carboxamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specific applications .

Properties

CAS No.

900472-89-1

Molecular Formula

C6H9N5O

Molecular Weight

167.17 g/mol

IUPAC Name

4,6-diamino-2-methylpyrimidine-5-carboxamide

InChI

InChI=1S/C6H9N5O/c1-2-10-4(7)3(6(9)12)5(8)11-2/h1H3,(H2,9,12)(H4,7,8,10,11)

InChI Key

VTIFLWWHLBRIFS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C(=N1)N)C(=O)N)N

Origin of Product

United States

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